molecular formula C16H17ClN6O B2655671 4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896002-99-6

4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2655671
CAS RN: 896002-99-6
M. Wt: 344.8
InChI Key: AIUWONVQFLIYCK-UHFFFAOYSA-N
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Description

4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C16H17ClN6O and its molecular weight is 344.8. The purity is usually 95%.
BenchChem offers high-quality 4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral activity. For instance, derivatives of 2,4-diaminopyrimidine have been found to inhibit retrovirus replication in cell culture, showcasing their potential as antiretroviral agents. These compounds demonstrate specificity and potency in inhibiting viral cytopathicity, comparable to reference drugs like adefovir and tenofovir, but without significant toxicity at certain concentrations (Hocková et al., 2003).

Fluorescent Probes

Pyrazolo[1,5-a]pyrimidines have been utilized in the synthesis of novel functional fluorophores. These compounds exhibit large Stokes shifts and strong fluorescence intensity, particularly when substituted with specific groups, making them useful as fluorescent probes for biological and environmental applications (Castillo et al., 2018).

Anticancer Activity

The crystal structure and biological activity of specific pyrazolo[1,5-a]pyrimidin derivatives have been studied, revealing moderate anticancer properties. Such findings suggest these compounds' relevance in developing new therapeutic agents for cancer treatment (Jiu-fu et al., 2015).

Antimicrobial and Antitumor Activities

Enaminones, used as building blocks for synthesizing substituted pyrazoles, have shown significant antitumor and antimicrobial activities. This highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in creating new pharmaceuticals for treating various diseases (Riyadh, 2011).

Antibacterial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized with notable antibacterial activity. Such compounds represent a promising avenue for developing new antibacterial agents to combat resistant bacterial strains (Rostamizadeh et al., 2013).

properties

IUPAC Name

4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O/c1-4-7-18-16-21-14(11-9-19-23(2)15(11)22-16)20-10-5-6-13(24-3)12(17)8-10/h4-6,8-9H,1,7H2,2-3H3,(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUWONVQFLIYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine

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